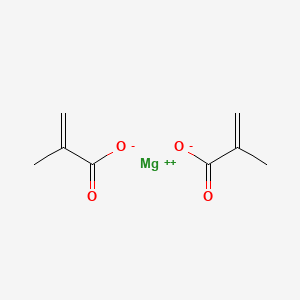

Magnesium methacrylate

CAS No.: 7095-16-1

Cat. No.: VC3729710

Molecular Formula: C8H10MgO4

Molecular Weight: 194.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7095-16-1 |

|---|---|

| Molecular Formula | C8H10MgO4 |

| Molecular Weight | 194.47 g/mol |

| IUPAC Name | magnesium;2-methylprop-2-enoate |

| Standard InChI | InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

| Standard InChI Key | DZBOAIYHPIPCBP-UHFFFAOYSA-L |

| SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |

| Canonical SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |

Introduction

From a safety perspective, magnesium methacrylate carries risk phrases 36/37/38, indicating potential for eye, respiratory system, and skin irritation . Recommended safety measures include safety phrases 26-36/37/39, which advise appropriate eye contact protocols and protective equipment during handling .

Synthesis and Preparation Methods

Conventional Synthesis Routes

Several synthetic routes exist for the preparation of magnesium methacrylate, with the method selection typically depending on the intended application and required purity. One direct synthesis approach involves the reaction of magnesium hydroxide (Mg(OH)₂) with methacrylic acid (MAA) . This acid-base neutralization reaction produces magnesium methacrylate and water as products:

Mg(OH)₂ + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Mg + 2H₂O

The reaction proceeds through the displacement of protons from the carboxylic acid groups of methacrylic acid by magnesium ions, forming the metal salt. The process typically requires controlled conditions to ensure complete reaction and product purity.

Alternative synthetic approaches may involve the use of magnesium alkoxides or other magnesium salts as starting materials. The specific route selected often depends on factors such as desired yield, purity requirements, and available precursors.

In Situ Preparation Techniques

An innovative approach to utilizing magnesium methacrylate involves its in situ preparation within polymer matrices. Research has demonstrated the successful in situ formation of magnesium methacrylate in nitrile rubber (NBR) by reacting magnesium hydroxide with methacrylic acid during the mixing process . This technique allows for the direct incorporation of the compound into the rubber matrix, leading to enhanced mechanical properties.

The formation of magnesium methacrylate within the polymer has been confirmed through wide-angle X-ray diffraction analysis (WAXD) . This in situ preparation method offers advantages over conventional mixing of pre-synthesized magnesium methacrylate, including improved dispersion and potential cost savings.

Applications of Magnesium Methacrylate

Polymerization Initiator

One of the primary applications of magnesium methacrylate is as an initiator for the polymerization of methyl methacrylate and other acrylic monomers. Research has demonstrated that magnesium-containing complexes efficiently initiate anionic polymerization processes . For instance, mixed lithium-magnesium and sodium-magnesium complexes incorporating methacrylate units have been synthesized and characterized for their effectiveness in polymerization reactions.

These initiator systems show high isospecificity, leading to polymers with controlled stereochemistry . A typical polymerization procedure using these initiators involves carefully controlled temperatures (often at -30°C) and precise monomer-to-initiator ratios. The resulting polymethyl methacrylate (PMMA) products exhibit desirable properties for applications in various industries, including optical materials, biomedical devices, and construction materials.

Rubber Reinforcement

Magnesium methacrylate has demonstrated significant value as a reinforcing agent in rubber compounds, particularly in nitrile rubber (NBR). When prepared in situ within the rubber matrix, magnesium methacrylate enhances the mechanical properties of the resulting vulcanizates . The compound acts as both a reinforcing filler and a crosslinking agent, contributing to improved tensile strength and modulus.

The incorporation of magnesium methacrylate in NBR affects the crosslinking structure and morphology of the vulcanizates. These effects have been studied using various analytical techniques, including mechanical testing, crosslink density measurements, and morphological characterization . The results indicate that the in situ formation of magnesium methacrylate in NBR represents an effective strategy for enhancing the performance of rubber materials in demanding applications.

Bone Regeneration

Recent advancements in biomedical materials have highlighted the potential of magnesium methacrylate in bone regeneration applications. Specifically, the compound has been incorporated into gelatin-methacrylate (GelMA) hydrogels to create bioactive composites for bone tissue engineering . These GelMA/magnesium phosphate composites (GMPCs) demonstrate enhanced mechanical strength and regulated degradation rates compared to conventional hydrogels.

The presence of magnesium ions (Mg²⁺) in these composites plays a crucial role in their bioactivity. Magnesium ions are known to promote bone tissue regeneration through multiple mechanisms, including influence on more than 600 enzymatic reactions related to energy metabolism and protein synthesis . Furthermore, magnesium can be incorporated into the bone mineral lattice, regulating the biomechanics of natural bone .

Research has shown that optimized formulations of these magnesium-containing composites, specifically those designated as "5 GMPC," exhibit superior performance both in vitro and in vivo . These materials show improved mechanical properties, enhanced bioactivity, and superior osteogenic ability compared to other concentrations, making them promising candidates for the treatment of bone defects.

Dental Materials

In addition to bone regeneration, magnesium methacrylate has found applications in dental materials, particularly in specialized cement formulations. Dual-setting bone cements based on magnesium phosphate incorporate methacrylate components to achieve desired mechanical and biological properties . These formulations demonstrate faster setting times and higher strength compared to conventional calcium phosphate cements (CPC).

The setting mechanism of these materials involves the reaction of magnesium oxide (MgO) with potassium dihydrogen phosphate (KH₂PO₄) in the presence of water, forming potassium magnesium phosphate hexahydrate (KMgPO₄·6H₂O) . The methacrylate component contributes to the mechanical properties and handling characteristics of the cement.

Recent Research Developments

Bioactive Composites

A significant area of recent research involves the development of bioactive composites incorporating magnesium methacrylate. Studies have focused on GelMA/MPC composites that release magnesium ions to promote bone tissue regeneration . These composites demonstrate a unique combination of properties, including enhanced mechanical strength, controlled degradation, and bioactivity.

The characterization of these composites has been performed using various analytical techniques, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). XRD analysis has confirmed the presence of potassium magnesium phosphate hexahydrate (KMgPO₄·6H₂O) in these materials, while FTIR has identified characteristic functional groups such as N-H (3282 cm⁻¹), C-H (2927 cm⁻¹), and C=O (1635 cm⁻¹) .

Table 4.1: Setting Times of Magnesium Phosphate Cement Formulations

| Formulation | Setting Time (min) |

|---|---|

| MPC | 22.55 ± 1.92 |

| MPC+H15%_p2 | 19.65 ± 1.62 |

| MPC+H20%_p2 | 19.02 ± 1.05 |

| MPC+H25%_p2 | 17.72 ± 1.42 |

| MPC+H15%_p4 | 18.92 ± 1.27 |

| MPC+H20%_p4 | 18.50 ± 1.02 |

| MPC+H25%_p4 | 17.32 ± 1.32 |

Note: Data are expressed as mean ± SD (n=3)

Mixed Metal Complexes

Research on the synthesis and characterization of mixed-metal complexes incorporating magnesium methacrylate has yielded insights into novel initiator systems for polymerization reactions. Specifically, lithium-magnesium and sodium-magnesium complexes have been prepared and structurally characterized . These include unusual lithium n-butylmagnesium complexes [(EDBP)Mg(μ₂-nBu)Li(Et₂O)]₂ and sodium n-butylmagnesium complexes [(EDBP)Na(Et₂O)MgnBu]₂ .

These mixed-metal complexes demonstrate high efficiency as initiators for the anionic polymerization of methyl methacrylate. The preparation of these complexes typically involves the reaction of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H₂) with appropriate organometallic reagents, such as n-butyllithium (nBuLi) or sodium metal, followed by reaction with dibutylmagnesium (MgnBu₂) .

The structural characterization of these complexes provides insight into the coordination environment of the magnesium centers and the role of methacrylate ligands in stabilizing the structures. These findings contribute to the fundamental understanding of organometallic chemistry and guide the development of new initiator systems for controlled polymerization processes.

Mechanical Property Enhancement

A crucial aspect of recent research on magnesium methacrylate involves its ability to enhance the mechanical properties of polymer and composite materials. Studies have demonstrated that the incorporation of magnesium methacrylate into various matrices leads to significant improvements in mechanical strength, modulus, and durability .

In rubber reinforcement applications, the in situ formation of magnesium methacrylate in nitrile rubber (NBR) results in vulcanizates with enhanced mechanical properties . The compound affects the crosslinking structure and morphology of the rubber, leading to improved performance characteristics.

Similarly, in biomedical composites, the addition of magnesium-containing components to gelatin-methacrylate hydrogels significantly enhances their mechanical strength and regulates their degradation rates . These improvements are critical for applications in bone tissue engineering, where maintaining proper mechanical strength and tissue volume is essential for bone growth at defect sites.

| Supplier | Product Name | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| American Custom Chemicals Corporation | MAGNESIUM METHACRYLATE | 95.00% | 5MG | $500.16 |

| AHH | Magnesiummethacrylate | 98% | 10g | $445.00 |

| Hebei Mujin Biotechnology Co.,Ltd | MAGNESIUM METHACRYLATE | 99% | 1KG minimum | Varies |

| Hebei Chuanghai Biotechnology Co., Ltd | MAGNESIUM METHACRYLATE | 99% | 1KG minimum | Varies |

Note: Pricing information as of last update in the sources

The compound is classified under the Harmonized System (HS) code 2916130090, categorized as "methacrylic acid and its salts" with various tariff rates depending on the country of import/export . The supply capability of manufacturers can be substantial, with some producers reporting capacities of 50,000-500,000 kg per month .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume